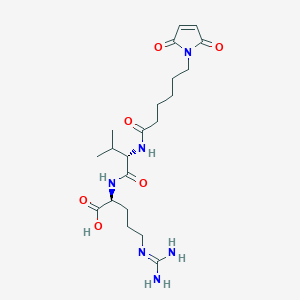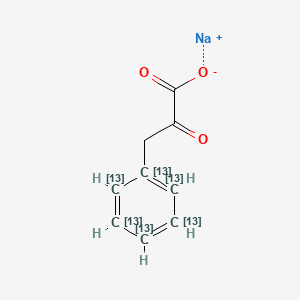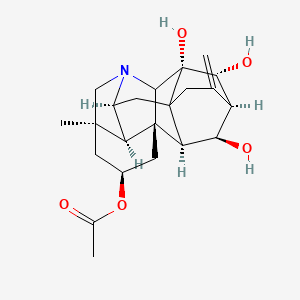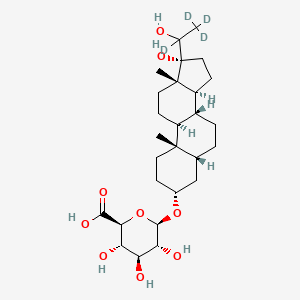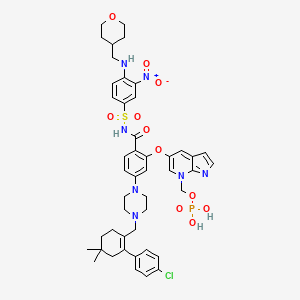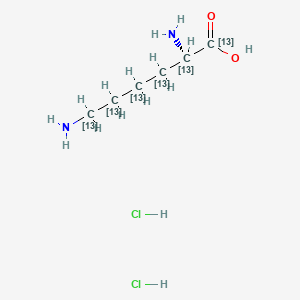
2alpha-Hydroxy Zidovudine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 2 is a fascinating chemical entity with a wide range of applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Compound 2 can be achieved through several methods. One common approach involves the reduction of water under pressure and at elevated temperatures using carbon (usually coke), methane, or higher-molecular-weight hydrocarbons . Another method includes the ozonization of alkenes and hydration of alkynes . Additionally, the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones using inorganic reagents such as chromium trioxide and potassium permanganate is also a viable route .
Industrial Production Methods
In industrial settings, Compound 2 is often produced through large-scale chemical processes that ensure high yield and purity. These methods typically involve the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Compound 2 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and ketones.
Reduction: It can be reduced to form primary and secondary alcohols.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include chromium trioxide, potassium permanganate, and dimethyl sulfoxide . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, primary alcohols, and secondary alcohols .
Aplicaciones Científicas De Investigación
Compound 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a role in biochemical studies and cellular processes.
Medicine: It is investigated for its potential therapeutic effects and drug development.
Industry: It is utilized in the production of plastics, pharmaceuticals, and other industrial materials .
Mecanismo De Acción
The mechanism of action of Compound 2 involves its interaction with specific molecular targets and pathways. It can modulate protein-protein interactions and influence gene expression through its effects on transcription factors . The compound’s biochemical interactions lead to various pharmacological effects, which are crucial for its applications in drug discovery and development .
Propiedades
Fórmula molecular |
C10H13N5O5 |
|---|---|
Peso molecular |
286.26 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1/i1D3 |
Clave InChI |
DVRKESVZZVYJRB-WIPLPDDKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



